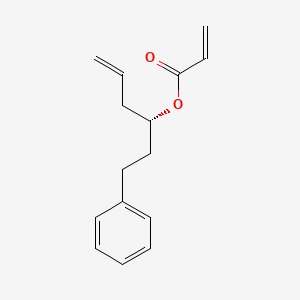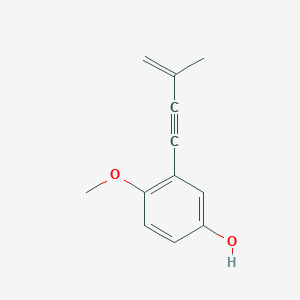
4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol is an organic compound characterized by its unique structure, which includes a methoxy group, a phenol group, and a 3-methylbut-3-en-1-yn-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol typically involves the alkylation of a phenol derivative with a suitable alkyne. One common method is the reaction of 4-methoxyphenol with 3-methylbut-3-en-1-yne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)phenol
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one
Comparison:
- 4-Methoxy-3-(3-methylbut-3-en-1-yn-1-yl)phenol is unique due to the presence of both a methoxy group and an alkyne group, which confer distinct chemical reactivity and potential biological activities.
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)phenol has a similar structure but with an alkene instead of an alkyne, leading to different reactivity and applications.
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid contains a carboxylic acid group, which significantly alters its chemical properties and potential uses.
- (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one is a prenylated chalcone with distinct biological activities, including anti-inflammatory and antitumor properties.
Propiedades
Número CAS |
406480-65-7 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-methoxy-3-(3-methylbut-3-en-1-ynyl)phenol |
InChI |
InChI=1S/C12H12O2/c1-9(2)4-5-10-8-11(13)6-7-12(10)14-3/h6-8,13H,1H2,2-3H3 |
Clave InChI |
KVDHAFPAVZRZON-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CC1=C(C=CC(=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


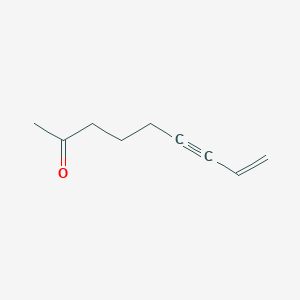
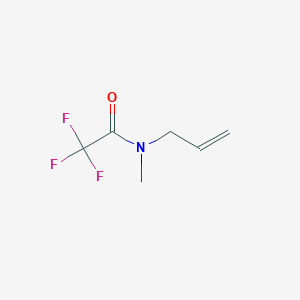
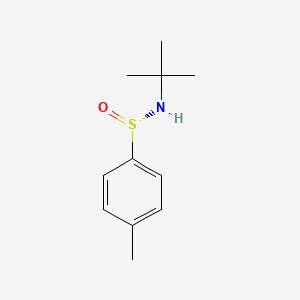
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

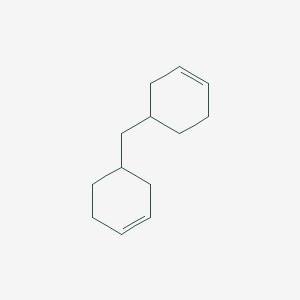
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
